R 1485 dihydrochloride is a chemical compound primarily studied for its interactions with the 5-HT6 receptor, which is implicated in various neurological processes. The compound is classified as a benzoxazine derivative, featuring a piperazinyl group and a sulfonyl moiety. Its molecular formula is with a molecular weight of approximately 450.4 g/mol. R 1485 dihydrochloride has garnered interest in scientific research due to its potential therapeutic applications in treating cognitive dysfunction and other neurological disorders, as well as its utility in studying receptor functions in biochemical pathways .
The synthesis of R 1485 dihydrochloride involves several key steps:
These steps must be optimized for large-scale production to ensure high yield and purity of the final product .
R 1485 dihydrochloride has a complex molecular structure characterized by:
The structure includes a benzoxazine core linked to a piperazinyl group and a sulfonyl moiety, providing specific binding characteristics to the 5-HT6 receptor .
R 1485 dihydrochloride can participate in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and nitric acid for nitration .
The mechanism of action of R 1485 dihydrochloride involves selective antagonism of the 5-HT6 receptor. This receptor plays a crucial role in regulating neurotransmitter release, including acetylcholine, dopamine, and gamma-aminobutyric acid. By blocking this receptor, R 1485 dihydrochloride modulates these neurotransmitter systems, potentially leading to improved cognitive function and therapeutic effects in neurological disorders .
R 1485 dihydrochloride has significant applications in scientific research:
The 5-HT₆ receptor, cloned in 1993, emerged as a compelling CNS therapeutic target due to its exclusive brain expression and linkage to cognitive processes. Unlike other serotonin receptors (e.g., 5-HT₁–5-HT₇ families), it lacks isoforms and is densely localized in cognition-relevant regions like the prefrontal cortex, hippocampus, and striatum [5] [10]. Early antagonists such as SB-271046 and Ro 04-6790 demonstrated pro-cognitive effects in rodent models, validating the target for Alzheimer’s disease (AD). These compounds enhanced cholinergic and glutamatergic neurotransmission but faced limitations in selectivity and pharmacokinetics [10] [14]. By the early 2000s, pharmaceutical companies prioritized 5-HT₆ antagonists to address cognitive deficits in AD, culminating in Roche’s identification of R 1485 as a clinical candidate [9].
Table 1: Key Early-Stage 5-HT₆ Receptor Antagonists
Compound | Developer | Selectivity Profile | Primary Findings | Development Status |
---|---|---|---|---|
SB-271046 | GlaxoSmithKline | >100-fold vs 5-HT₁₊₂ receptors | Improved object recognition memory in rats | Preclinical |
Ro 04-6790 | Roche | Moderate selectivity | Reversed scopolamine-induced memory deficits | Preclinical |
PRX-07034 | Epix Pharmaceuticals | High CNS penetrance | Reduced appetite in obesity models | Phase I |
SB-399885 | GSK | >150-fold vs 50+ off-targets | Enhanced glutamate release in mPFC | Phase II (discontinued) |
R 1485 (free base: C₁₈H₂₀FN₃O₃S) was engineered by Roche to optimize three critical properties:
This targeted design addressed pitfalls of earlier antagonists—such as off-target binding to 5-HT₂B (linked to valvulopathy) or poor CNS bioavailability—positioning R 1485 for robust in vivo efficacy [10].
R 1485’s preclinical progression involved iterative optimization:
Table 2: Key Optimization Parameters for R 1485 Dihydrochloride
Parameter | Initial Lead | Optimized R 1485·2HCl | Impact |
---|---|---|---|
5-HT₆ Kᵢ (nM) | 8.2 | 0.5 | Enhanced receptor occupancy at lower doses |
Selectivity (panel) | 30-fold | >100-fold | Reduced off-target adverse effects |
Aqueous solubility | <10 mM | 100 mM | Improved bioavailability and dosing flexibility |
Brain-to-plasma ratio | 0.9 | 1.8 | Superior CNS exposure |
hERG inhibition (1 µM) | 35% | 9.3% | Lower cardiac risk potential |
Roche advanced R 1485 dihydrochloride to Phase I trials for Alzheimer’s-type dementia by 2003–2004, marking it as one of the first brain-penetrant 5-HT₆ antagonists to reach clinical evaluation [9]. Its development underscored the therapeutic promise of precise receptor antagonism for cognitive disorders, though later-phase trials would reveal complexities in translating preclinical efficacy to humans.
Concluding Remarks
R 1485 dihydrochloride exemplifies rational drug design targeting the 5-HT₆ receptor. Its development leveraged deep insights into serotonin neurobiology, structural optimization for selectivity and brain penetration, and robust preclinical validation. While clinical outcomes for 5-HT₆ antagonists like idalopirdine proved mixed, R 1485 remains a chemically refined tool compound for probing 5-HT₆ receptor functions in cognition [5] [10]. Future directions may include dual-target agents (e.g., 5-HT₆/5-HT₃ antagonists like FPPQ) to amplify pro-cognitive effects [7].
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9